N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-13-7-3-4-8-14(13)21-15(25)11-24-12-20-17-16(18(24)26)27-19(22-17)23-9-5-6-10-23/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEFCPVYXZXPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the thiazolopyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Thiazolo[4,5-d]pyrimidine core
- Pyrrolidine ring
- Ethylphenyl substituent
Its molecular formula is , and it exhibits properties typical of thiazolopyrimidines, including solubility and reactivity that influence its biological interactions.
This compound interacts with specific biological targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Receptor modulation : It may act on various receptors influencing pathways related to pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that thiazolopyrimidine derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer effects. Preliminary studies indicate cytotoxic activity against different cancer cell lines. For instance:
- In vitro studies have shown that it inhibits cell proliferation in pancreatic cancer cell lines.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties through COX inhibition. Comparative studies with standard anti-inflammatory drugs have shown promising results in reducing inflammation markers.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Chahal et al. (2023) | Identified COX-II inhibitory activity with IC50 values indicating significant potency compared to standard drugs like Celecoxib. |
| ChemDiv Screening (2024) | Evaluated the compound’s antimicrobial efficacy against a range of pathogens; showed promising results against resistant strains. |
| EvitaChem Product Overview | Highlighted the compound's potential in medicinal chemistry due to its unique structural features and biological activities. |
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Structural Features :
- Thiazolo[3,2-a]pyrimidine core (vs. thiazolo[4,5-d]pyrimidine in the target compound).
- Substituents: 2,4,6-trimethoxybenzylidene at position 2, phenyl at position 5, and ethyl ester at position 5.
- Crystal data reveals a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .
- Bulky trimethoxybenzylidene substituent may reduce solubility compared to the target compound’s pyrrolidine group.
Triazolo[4,5-d]pyrimidine Analogs
Example : N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()
- Structural Features :
- Triazolo[4,5-d]pyrimidine core replaces the thiazole ring with a triazole.
- Chlorophenylmethyl and benzyl substituents enhance lipophilicity.
- Key Differences: The triazole ring introduces additional hydrogen-bonding capability but may reduce metabolic stability compared to thiazole.
Side Chain Variations
Sulfanyl vs. Acetamide Substituents
Example : N-(2,4-dimethylphenyl)-2-{[6-methyl-7-oxo-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (L387-4805, )
- Structural Features :
- Sulfanyl (-S-) linkage at position 5 (vs. acetamide at position 6 in the target compound).
- 2,4-Dimethylphenyl group instead of 2-ethylphenyl.
- Key Differences :
Structural and Pharmacological Implications
Crystallographic Insights
- Target Compound (Inferred) : The pyrrolidine group’s basicity may promote salt formation, enhancing solubility. The ethylphenyl side chain’s orientation could influence π-π stacking in hydrophobic binding pockets.
- Triazolo derivatives () may exhibit stronger dipole interactions due to the triazole’s electronegativity .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
